2-Thiophenecarbaldehyde phenylhydrazone
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Overview
Description
2-Thiophenecarbaldehyde phenylhydrazone is a chemical compound with the linear formula C11H10N2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H10N2S . It has a molecular weight of 202.28 .Scientific Research Applications
Corrosion Inhibition
2-Thiophenecarbaldehyde phenylhydrazone derivatives are studied for their potential in corrosion inhibition. For instance, 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) has shown effectiveness as a corrosion inhibitor for steel in acidic solutions. It acts primarily as a cathodic inhibitor and demonstrates increased efficiency with higher concentrations (Bouklah et al., 2005).
Material Synthesis and Characterization
The compound has been involved in the synthesis and characterization of materials and complexes. For instance, complexes with various metals such as copper(II), nickel(II), cobalt(II), and others have been prepared using thiophene derivatives as ligands. These complexes are characterized using various techniques like infrared, mass spectra, and magnetic moment measurements, indicating their potential in material science (Fouda et al., 2008).
Nematicidal Activity
Aryl hydrazones, including phenylhydrazones of thiophene-2-carboxyaldehyde, have been synthesized and assayed for their nematicidal activity against the root-knot nematode Meloidogyne incognita. The study suggests that these compounds may serve as potential leads in the discovery and synthesis of new nematicidal agents (Eloh et al., 2015).
Flexible Substrate Material
Phenyl-thiophene-2-carbaldehyde compounds have been utilized in the development of novel flexible substrate materials. These materials show significant mechanical flexibility and light weight, and their optical and microwave characteristics suggest their applicability in various fields, including electronics (Rahman et al., 2016).
Cytotoxicity and Biological Applications
Some studies focus on the cytotoxicity of thiophene derivatives, indicating their potential in medical and biological applications. For instance, the coupling of thiophene-2-carbaldehyde derivatives with certain elements can enhance the cytotoxicity of the ligand, suggesting their role in distinguishing between different types of cells (Zhang et al., 2015).
Solvation Studies
Research has been conducted to understand the solvation behavior of thiophene- and furan-2-carboxaldehyde phenylhydrazone derivatives in different solvent mixtures. This knowledge is crucial for designing and optimizing various chemical processes and understanding the behavior of these compounds in different environments (Alvarado et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-5-10(6-3-1)13-12-9-11-7-4-8-14-11/h1-9,13H/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJRSTYMUAGWKC-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39677-96-8 |
Source
|
Record name | 2-THIOPHENECARBOXALDEHYDE PHENYLHYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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